molecular formula C7H6N2O B1588802 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 40107-93-5

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B1588802
CAS No.: 40107-93-5
M. Wt: 134.14 g/mol
InChI Key: IPMQFUGFGHJSEI-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C7H6N2O. It is characterized by a fused pyrrole and pyridine ring system, making it an interesting subject for various chemical and pharmaceutical studies .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one interacts with the M4 muscarinic acetylcholine receptor . This interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the primary (orthosteric) site. This can modulate the receptor’s response to its ligand, acetylcholine .

Cellular Effects

The interaction of this compound with the M4 muscarinic acetylcholine receptor can have significant effects on cellular processes. The M4 receptor is involved in various neurological and psychiatric disorders . Therefore, modulating its activity can potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its allosteric modulation of the M4 muscarinic acetylcholine receptor . By binding to a site distinct from the primary ligand-binding site, it can influence the receptor’s response to acetylcholine. This can lead to changes in downstream signaling pathways, potentially affecting gene expression and cellular function .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, alkyl halides, sodium hydroxide, and phase transfer catalysts. Conditions vary from acidic to basic environments depending on the desired reaction .

Major Products

Major products formed from these reactions include 7-substituted derivatives and novel fused heterocyclic systems .

Comparison with Similar Compounds

Properties

IUPAC Name

6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMQFUGFGHJSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439160
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-93-5
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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